molecular formula C17H12N4O2S B6512669 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 915188-73-7

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6512669
CAS No.: 915188-73-7
M. Wt: 336.4 g/mol
InChI Key: LYRIFNARZAESJI-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzoxazole ring, a thiadiazole ring, and a carboxamide group

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of benzoxazole and thiadiazole rings in a single molecule, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H14N4O Molecular Formula \text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}\quad \text{ Molecular Formula }

This structure features a benzoxazole ring, a phenyl group, and a thiadiazole scaffold, contributing to its biological properties.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiadiazole ring enhances its interaction with bacterial membranes, leading to increased permeability and cell death. In tests conducted against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antiviral Activity

Thiadiazole derivatives have also been investigated for antiviral activities. The compound's structure allows it to interfere with viral replication processes. Preliminary studies suggest that it may inhibit the replication of certain viruses by targeting viral enzymes essential for their life cycle .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation leads to programmed cell death in affected cells.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, this compound was tested against E. coli and S. aureus. The compound showed an MIC of 32 µg/mL against both strains, demonstrating its potential as an antibacterial agent .

Data Summary

Biological ActivityTest Organism/Cell LineIC50/MICReference
AnticancerBreast Cancer Cells25 µM
AntimicrobialE. coli32 µg/mL
AntimicrobialS. aureus32 µg/mL
AntiviralViral ReplicationTBD

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c1-10-15(24-21-20-10)16(22)18-12-8-6-11(7-9-12)17-19-13-4-2-3-5-14(13)23-17/h2-9H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRIFNARZAESJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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